2-Isopropylpent-4-enoic acid 2-Isopropylpent-4-enoic acid
Brand Name: Vulcanchem
CAS No.: 1575-71-9
VCID: VC6909513
InChI: InChI=1S/C8H14O2/c1-4-5-7(6(2)3)8(9)10/h4,6-7H,1,5H2,2-3H3,(H,9,10)
SMILES: CC(C)C(CC=C)C(=O)O
Molecular Formula: C8H14O2
Molecular Weight: 142.198

2-Isopropylpent-4-enoic acid

CAS No.: 1575-71-9

Cat. No.: VC6909513

Molecular Formula: C8H14O2

Molecular Weight: 142.198

* For research use only. Not for human or veterinary use.

2-Isopropylpent-4-enoic acid - 1575-71-9

Specification

CAS No. 1575-71-9
Molecular Formula C8H14O2
Molecular Weight 142.198
IUPAC Name 2-propan-2-ylpent-4-enoic acid
Standard InChI InChI=1S/C8H14O2/c1-4-5-7(6(2)3)8(9)10/h4,6-7H,1,5H2,2-3H3,(H,9,10)
Standard InChI Key ALEBWLNVINEYCZ-UHFFFAOYSA-N
SMILES CC(C)C(CC=C)C(=O)O

Introduction

Structural and Stereochemical Features

Molecular Architecture

2-Isopropylpent-4-enoic acid belongs to the class of unsaturated carboxylic acids. Its IUPAC name is 2-propan-2-ylpent-4-enoic acid, with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.20 g/mol . The structure comprises:

  • A pent-4-enoic acid backbone (five-carbon chain with a double bond between C4 and C5 and a carboxylic acid group at C1).

  • An isopropyl group (-CH(CH₃)₂) at the C2 position.

The compound exhibits chirality at C2, yielding two enantiomers: (R)-2-isopropylpent-4-enoic acid and (S)-2-isopropylpent-4-enoic acid. The (R)-enantiomer is cataloged in PubChem under CID 6915842, while the racemic form is listed as CID 11137264 .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₁₄O₂
Molecular Weight142.20 g/mol
XLogP32.2
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Rotatable Bond Count4
Exact Mass142.099379685 Da

Stereochemical Significance

The (S)-enantiomer is pharmacologically relevant due to its role in synthesizing Aliskiren, a renin inhibitor used to treat hypertension . Enzymatic resolution of racemic mixtures using non-mammalian esterases (e.g., Rhodosporidium toruloides) achieves enantiomeric excess (>99% ee) for the (S)-form .

Synthetic Methodologies

Enzymatic Resolution of Racemic Esters

The industrial synthesis of enantiomerically pure (S)-2-isopropylpent-4-enoic acid esters involves biocatalytic hydrolysis of racemic precursors. Key steps include:

  • Substrate Preparation: Racemic methyl 5-chloro-2-isopropylpent-4-enoate is suspended in Tris-HCl buffer (pH 8.0).

  • Enzymatic Hydrolysis: Frozen cells of Rhodosporidium toruloides (15% w/v) catalyze the selective hydrolysis of the (R)-enantiomer at 21°C .

  • Product Isolation: The residual (S)-ester is recovered via acidification (pH 2.5), centrifugation, and solvent extraction .

Table 2: Enzymatic Resolution Performance

Substrate ConcentrationEnzyme LoadingReaction TimeEnantiomeric Excess (ee)
8 g/L5% w/v24 hours>99%
15 g/L15% w/v18 hours>99%
50 g/L15% w/v95 hours>99%

Alternative Synthetic Routes

While enzymatic resolution dominates industrial production, academic routes include:

  • Chiral Auxiliary Approaches: Use of pseudoephedrine-derived lactones to induce stereoselectivity .

  • Diastereomeric Salt Formation: Racemate separation via crystallization with chiral amines .

Physicochemical and Analytical Characterization

Spectroscopic Data

  • SMILES: CC(C)C@@HC(=O)O (R-enantiomer) .

  • InChIKey: ALEBWLNVINEYCZ-SSDOTTSWSA-N (R-enantiomer) .

Collision Cross-Section (CCS) Predictions

Ion mobility spectrometry predicts CCS values for various adducts, aiding in mass spectrometric identification :

Table 3: Predicted CCS Values for Adducts

Adductm/zCCS (Ų)
[M+H]⁺143.10666132.9
[M+Na]⁺165.08860141.6
[M-H]⁻141.09210130.8

Industrial Applications

Pharmaceutical Intermediate

The (S)-enantiomer of methyl 5-chloro-2-isopropylpent-4-enoate is a critical intermediate in Aliskiren synthesis. Key transformations include:

  • Grignard Addition: Coupling with 3-aryl-2-isopropyl-1-chloropropane derivatives.

  • Lactone Formation: Cyclization to form spiroanellated γ-butyrolactones .

Scalability and Process Optimization

Large-scale batches (50 g/L substrate) achieve >99% ee using Rhodosporidium toruloides at 21°C, demonstrating the process’s robustness .

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